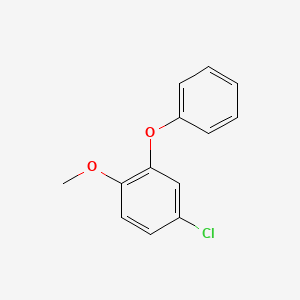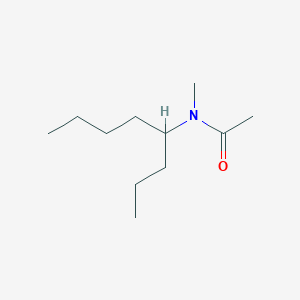
N-Methyl-N-(4-octanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(4-octanyl)acetamide: is an organic compound with the chemical formula C11H23NO . It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method involves the direct amidation of acetic acid with N-methyl-N-(4-octanyl)amine. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Acylation of Amines: Another method involves the acylation of N-methyl-N-(4-octanyl)amine with acetic anhydride or acetyl chloride under basic conditions. This reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods: Industrial production of N-Methyl-N-(4-octanyl)acetamide often involves large-scale amidation reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Methyl-N-(4-octanyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Methyl-N-(4-octanyl)acetamide is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of amides with biological macromolecules. It serves as a model compound for understanding the behavior of amide bonds in peptides and proteins.
Medicine: this compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(4-octanyl)acetamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The long alkyl chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
N-Methylacetamide: A simpler amide with a shorter alkyl chain.
N-Octylacetamide: An amide with a similar alkyl chain but without the methyl group on the nitrogen.
N-Methyl-N-(4-methylphenyl)acetamide: An aromatic amide with different substituents.
Uniqueness: N-Methyl-N-(4-octanyl)acetamide is unique due to its combination of a long alkyl chain and a methyl-substituted amide group. This structure imparts distinct physical and chemical properties, making it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N-methyl-N-octan-4-ylacetamide |
InChI |
InChI=1S/C11H23NO/c1-5-7-9-11(8-6-2)12(4)10(3)13/h11H,5-9H2,1-4H3 |
Clave InChI |
SLWWKWILCUZPDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


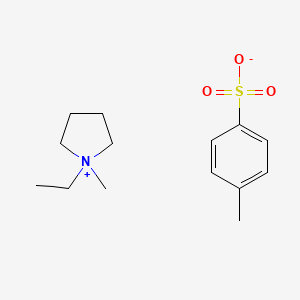
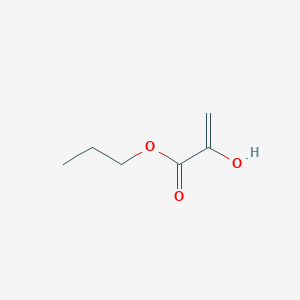
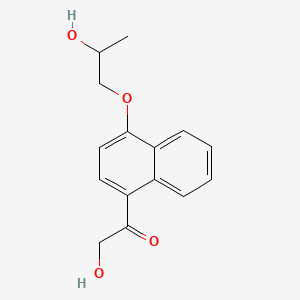

![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)

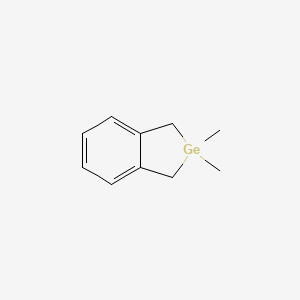
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
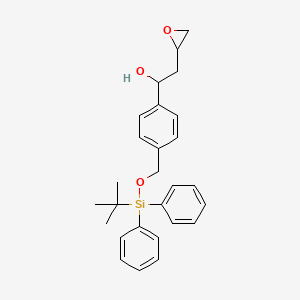
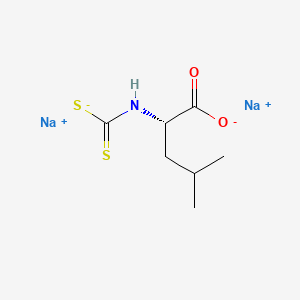

![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)

